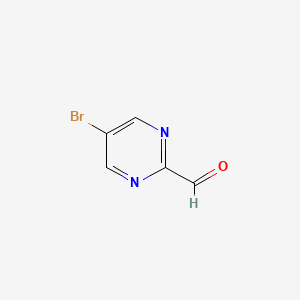

5-Bromopyrimidine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUNSYBCDXVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717072 | |

| Record name | 5-Bromopyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-05-0 | |

| Record name | 5-Bromo-2-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are cornerstone scaffolds, integral to the structure of countless therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. 5-Bromopyrimidine-2-carbaldehyde is a bifunctional building block of significant interest, featuring two distinct reactive sites: an aldehyde group amenable to a wide array of transformations and a bromine atom perfectly positioned for modern cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound. While publicly available experimental data for this specific molecule is limited, this document will leverage established principles of physical organic chemistry, data from closely related analogs such as 5-bromopyridine-2-carbaldehyde, and known reactivity patterns of the pyrimidine nucleus to provide a robust and predictive analysis for the research scientist. We will explore its core chemical properties, propose logical synthetic routes, detail its reactivity, and discuss its potential applications as a versatile intermediate in drug discovery and organic synthesis.

Core Physicochemical and Spectroscopic Profile

The precise physicochemical and spectroscopic properties of a compound are critical for its application in synthesis, guiding choices on reaction conditions, purification methods, and structural confirmation.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, we can infer its key properties. It is expected to be a solid at room temperature, similar to its pyridine analog, 5-bromopyridine-2-carbaldehyde, which has a melting point of 91-96 °C.[3] The presence of the polar aldehyde and the electronegative nitrogen atoms in the pyrimidine ring suggests moderate solubility in polar organic solvents.

| Property | Data / Predicted Value | Source |

| Molecular Formula | C₅H₃BrN₂O | - |

| Molecular Weight | 187.00 g/mol | - |

| CAS Number | 944902-05-0 | [4] |

| Appearance | Predicted: White to yellow solid | Inferred from[3][5] |

| Melting Point | Predicted: 90-100 °C | Inferred from[3] |

| Boiling Point | Data not available; likely decomposes | - |

| Solubility | Predicted: Soluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in water. | Inferred from[5][6][7] |

Spectroscopic Data Interpretation

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthetic compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is a key identifier. For this compound, the spectrum is expected to show three distinct signals in the aromatic/aldehyde region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.9-10.1 ppm range. The two pyrimidine protons will appear as singlets (or very narrowly coupled doublets) in the δ 8.8-9.2 ppm range, with their exact shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the bromine, and the aldehyde group. A reported spectrum shows peaks at δ 10.03 (s, 1H), 8.85 (dd, 1H), 8.02 (ddd, 1H), and 7.85 (dd, 1H), though this appears to be for the pyridine analog.[7] A spectrum specifically for 5-Bromopyrimidine-2-carboxaldehyde is also available for reference.[4]

-

¹³C NMR : The carbon spectrum will feature five signals. The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-193 ppm. The four pyrimidine carbons will have distinct shifts, with the carbon bearing the bromine (C5) appearing in the δ 120-125 ppm range and the carbon bearing the aldehyde (C2) further downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, sharp carbonyl (C=O) stretching band for the aldehyde, anticipated around 1700-1715 cm⁻¹. Additional characteristic peaks will include C-H stretching from the aldehyde proton (~2820 and ~2720 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or a bromine radical (•Br).

Synthesis and Preparation

A reliable and efficient synthesis is paramount for the utility of any chemical building block. While specific literature procedures for this compound are not prevalent, logical synthetic pathways can be devised from known transformations of pyrimidine systems. A highly plausible route involves the oxidation of the corresponding primary alcohol, 5-bromo-2-(hydroxymethyl)pyrimidine.

Proposed Synthetic Workflow: Oxidation of 5-Bromo-2-(hydroxymethyl)pyrimidine

This two-step approach starts with the commercially available 5-bromopyrimidine and proceeds through a hydroxymethyl intermediate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Rationale: The synthesis of pyrimidine aldehydes via the corresponding organolithium species is a known, albeit challenging, transformation due to the instability of pyrimidinyl lithium intermediates.[8] Carrying out the reaction at very low temperatures (below -90 °C) is critical to prevent decomposition.[8] Subsequent oxidation with a mild oxidant like manganese dioxide (MnO₂) is a standard and high-yielding method for converting benzylic-type alcohols to aldehydes without over-oxidation.

Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.

-

Add 5-bromopyrimidine (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -90 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF (20 mL).

-

Add the DMF solution dropwise to the pyrimidinyl lithium solution, again keeping the temperature below -90 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1 hour at -90 °C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude aldehyde intermediate from this step is often unstable. Therefore, without purification, dissolve the crude material in methanol (50 mL) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir for 1 hour, then quench with water and extract with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-2-(hydroxymethyl)pyrimidine.

Step 2: Oxidation to this compound

-

Dissolve the 5-bromo-2-(hydroxymethyl)pyrimidine (1.0 eq) in dichloromethane (DCM, 100 mL).

-

Add activated manganese dioxide (MnO₂, 10 eq by weight) to the solution.

-

Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

-

Wash the Celite® pad thoroughly with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.[7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde serves as an electrophilic handle, while the C-Br bond is a prime site for metal-catalyzed cross-coupling.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular architectures.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of 2-(aminomethyl)-5-bromopyrimidines.

-

Wittig Reaction: Chain extension is readily achievable via the Wittig reaction with various phosphorus ylides to form substituted alkenes.[9]

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex scaffolds.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 5-bromopyrimidine-2-carboxylic acid or reduced to 5-bromo-2-(hydroxymethyl)pyrimidine.[10]

Reactions of the Carbon-Bromine Bond: Suzuki-Miyaura Coupling

The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.[11][12] The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step of the catalytic cycle.[13]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Exemplary Protocol: Suzuki-Miyaura Coupling

Rationale: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki couplings.[13] A common and effective system for heteroaryl bromides involves a palladium catalyst like Pd(PPh₃)₄ and a carbonate base in a mixed aqueous/organic solvent system.[12]

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-pyrimidine-2-carbaldehyde product.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs, including antivirals, anticancer agents, and antibiotics.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

This compound is a powerful tool for drug discovery programs for several reasons:

-

Bifunctional Handle: It allows for sequential or orthogonal derivatization. The bromine can be coupled first, followed by modification of the aldehyde, or vice versa.

-

Vectorial Diversity: New substituents can be introduced at two different vectors (C2 and C5), allowing for thorough exploration of the surrounding chemical space of a target's binding pocket.

-

Library Synthesis: The reliability of reactions like reductive amination and Suzuki coupling makes this building block ideal for the parallel synthesis of compound libraries to screen for biological activity.

Safety and Handling

As a brominated aromatic aldehyde, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling larger quantities or fine powders, respiratory protection may be necessary.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is often refrigerated (2-8 °C).[3]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[14][16]

Conclusion

This compound represents a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its dual functionality allows for the strategic and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of novel heterocyclic compounds. By leveraging predictable reactivity and established protocols for its core functional groups, researchers can effectively utilize this reagent to construct libraries of diverse molecules for applications ranging from drug discovery to the development of advanced materials. This guide provides the foundational knowledge and procedural insights necessary for scientists to confidently incorporate this potent scaffold into their research programs.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. 5-BroMopyriMidine-2-carboxaldehyde(944902-05-0) 1H NMR [m.chemicalbook.com]

- 5. 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 10. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromopyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged scaffold, its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[1] Within this class of heterocycles, strategically functionalized pyrimidines serve as indispensable building blocks for constructing complex molecular architectures. 5-Bromopyrimidine-2-carbaldehyde, a molecule featuring two distinct and reactive functional groups on an electron-deficient core, represents a highly valuable, yet under-documented, intermediate for the synthesis of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.[2][3]

This guide provides a comprehensive analysis of the molecular structure, spectroscopic signature, synthesis, and chemical reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical insights required to effectively utilize this potent building block in their synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by a pyrimidine ring substituted with a bromine atom at the C5 position and a carbaldehyde (formyl) group at the C2 position. The presence of two electronegative nitrogen atoms in the ring significantly influences its electronic distribution, rendering it electron-deficient. This property is central to its reactivity and its utility in pharmaceutical synthesis.

Core Structural Attributes

The key structural features dictate the molecule's chemical behavior. The aldehyde group at the C2 position is an electrophilic center, susceptible to nucleophilic attack, while the bromine atom at the C5 position is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 944902-05-0 | [4][5] |

| Molecular Formula | C₅H₃BrN₂O | [6] |

| Molecular Weight | 186.99 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Appearance | White to light yellow powder/crystal | N/A |

| Purity | >95% (typical commercial grade) | [7] |

Predicted Structural and Electronic Characteristics

While experimental crystallographic data for this compound is not publicly available, its structural parameters can be reliably predicted based on data from analogous structures like 5-bromopyrimidine and various pyridine-carbaldehydes. The pyrimidine ring is planar, and the electron-withdrawing nature of the nitrogen atoms and the aldehyde group creates a distinct map of electron density.

-

Bond Lengths & Angles (Predicted): The C-Br bond is expected to be a primary site for oxidative addition in cross-coupling reactions. The C=O bond of the aldehyde is highly polarized, making the carbonyl carbon a key electrophilic site. Ring C-N bonds will be shorter than C-C bonds, reflecting their double-bond character.

-

Molecular Electrostatic Potential (MEP): A calculated MEP map would show significant negative potential (red) around the two ring nitrogen atoms and the carbonyl oxygen, highlighting their roles as hydrogen bond acceptors. A region of positive potential (blue) would be centered on the aldehyde proton and the C4/C6 protons, indicating their susceptibility to interaction with nucleophiles or bases.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Although a complete, published dataset for this specific molecule is elusive, a representative spectroscopic profile can be constructed from foundational principles and data from closely related compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure in solution.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO). Its downfield shift is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

δ ~9.0-9.2 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) would appear as a sharp singlet. Their significant downfield shift is a direct consequence of the powerful electron-withdrawing effect of the two adjacent ring nitrogen atoms.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160-162 ppm: Ring carbons C4 and C6, deshielded by adjacent nitrogen atoms.

-

δ ~155-158 ppm: Ring carbon C2, attached to the aldehyde group and flanked by two nitrogens.

-

δ ~115-120 ppm: Ring carbon C5, attached to the bromine atom. The shielding effect of bromine is offset by the overall electron-deficient nature of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Key IR Absorption Bands (Predicted, KBr Pellet, cm⁻¹):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic pyrimidine ring.

-

~2850 and ~2750 cm⁻¹: Characteristic C-H stretching bands for the aldehyde proton (Fermi doublets).

-

~1715-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the aromatic aldehyde.

-

~1580-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1100-1000 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Electron Ionization (EI-MS) (Predicted):

-

Molecular Ion (M⁺): A characteristic doublet of peaks would be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). The expected m/z values would be approximately 186 and 188.

-

Key Fragments: Common fragmentation pathways would include the loss of the formyl radical (-CHO, M-29), loss of a bromine radical (-Br, M-79/81), and subsequent cleavages of the pyrimidine ring.

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved via the cyclocondensation of a suitable C3 electrophile with an N-C-N nucleophile. A robust and scalable method is based on the reaction of 2-bromomalonaldehyde with a protected formamidine, followed by deprotection.[10][11]

Key Synthetic Pathway: Cyclocondensation

The most logical and documented approach for building the 2-substituted-5-bromopyrimidine core involves the reaction of 2-bromomalonaldehyde with an amidine.[10] To achieve the 2-carbaldehyde functionality, a formamidine equivalent is required.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for the synthesis of 2-substituted-5-bromopyrimidines.[10][11]

Step 1: Cyclocondensation to form 2-Substituted-5-bromopyrimidine

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of aldehyde).

-

Reagent Addition: Add 3Å molecular sieves (approx. 0.1 g per gram of aldehyde). Begin stirring and heat the mixture to 80 °C under a nitrogen atmosphere.

-

Amidine Solution: In a separate flask, dissolve formamidine acetate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram).

-

Reaction: Add the formamidine solution dropwise to the heated aldehyde mixture over a period of 30 minutes, maintaining the temperature at 80 °C.

-

Heating: After the addition is complete, increase the temperature to 100 °C and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add water (approx. 2 mL per gram of initial aldehyde) and allow it to stand for 2 hours to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

-

Purification: The crude solid is dissolved in dichloromethane and washed with a 5% aqueous sodium hydroxide solution, followed by saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-bromopyrimidine intermediate. Further purification can be achieved by column chromatography or recrystallization.

(Note: Direct synthesis of the aldehyde may require a protected formamidine followed by a deprotection/oxidation step, as the free aldehyde group might not be stable under the reaction conditions.)

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates both sites for distinct transformations, allowing for sequential, site-selective modifications.

Reactions at the C5-Bromine Position

The C-Br bond at the 5-position is highly activated towards metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds.[12]

-

Suzuki-Miyaura Coupling: This is one of the most valuable reactions for this scaffold. Reacting this compound with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the direct formation of 5-aryl- or 5-heteroaryl-pyrimidine-2-carbaldehydes.[13] These products are common cores in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, installing amine functionalities at the C5 position. This is crucial for tuning the solubility and biological activity of drug candidates.

-

Sonogashira Coupling: The introduction of alkyne groups via palladium/copper catalysis provides a linear scaffold for further elaboration or for use as a bioisostere.

Figure 2: Key cross-coupling reactions at the C5 position.

Reactions at the C2-Aldehyde Position

The aldehyde group is a versatile handle for a wide range of classical organic transformations.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for installing amine side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or 2-picoline borane.[14][15] This two-step, one-pot procedure is highly efficient for building molecular diversity.

-

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, allowing for carbon chain extension and the introduction of various olefin geometries.[16][17] This is particularly useful for linking the pyrimidine core to other pharmacophores.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, which can be further functionalized.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 2-amino-5-aryl-pyrimidine scaffold is a well-established pharmacophore in a multitude of clinically approved and investigational kinase inhibitors. This compound is an ideal precursor for accessing this privileged structure. A common synthetic strategy involves a Suzuki coupling at the C5 position followed by a reductive amination at the C2 position.

Hypothetical Synthesis of a Kinase Inhibitor Core

The following workflow illustrates how this compound can be used to construct a core structure common to many targeted cancer therapies.

Figure 3: A two-step synthetic pathway to a common kinase inhibitor core.

This efficient, two-step sequence allows for rapid diversification. A library of compounds can be generated by varying the arylboronic acid in the Suzuki coupling (modifying the "selectivity" part of the pharmacophore) and the amine in the reductive amination (modifying the "solubilizing" or "hinge-binding" part of the pharmacophore).

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be followed.

-

Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its molecular structure, characterized by an electron-deficient aromatic core with two orthogonally reactive functional groups, provides a robust platform for constructing complex molecules. By leveraging site-selective transformations such as palladium-catalyzed cross-coupling at the C5-bromo position and reductive amination at the C2-aldehyde, medicinal chemists can efficiently access privileged scaffolds, particularly those central to the design of targeted kinase inhibitors. A thorough understanding of its structure, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for unlocking its full potential in the development of novel therapeutic agents.

References

- 1. H50154.06 [thermofisher.com]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 7. This compound - Anichem [anichemllc.com]

- 8. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

A Technical Guide to the Synthesis of 5-Bromopyrimidine-2-carbaldehyde: Pathways and Protocols for Researchers

Introduction: The Significance of 5-Bromopyrimidine-2-carbaldehyde in Medicinal Chemistry

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of both a bromine atom and an aldehyde functional group offers versatile handles for further chemical modifications. The bromine at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, while the aldehyde at the 2-position provides a reactive site for nucleophilic additions, condensations, and reductive aminations. This dual functionality makes it a valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. The core synthetic strategies can be broadly categorized as:

-

Functionalization of a Pre-existing 5-Bromopyrimidine Core: This approach involves the introduction of the aldehyde group at the 2-position of a 5-bromopyrimidine starting material.

-

Oxidation of a Precursor at the 2-Position: This strategy relies on the oxidation of a methyl or hydroxymethyl group at the 2-position of a 5-bromopyrimidine derivative.

-

Hydrolysis of a Nitrile Precursor: This pathway involves the conversion of a 2-cyano group on the 5-bromopyrimidine ring to the corresponding aldehyde.

-

Ring Construction: This method builds the 5-bromopyrimidine ring system with the desired functionalities already in place or in a form that is easily converted to the target aldehyde.

This guide will now delve into the specifics of these pathways, providing detailed experimental protocols and the underlying chemical principles.

Pathway 1: Formylation of 5-Bromopyrimidine via an Organometallic Intermediate

Direct formylation of the 5-bromopyrimidine ring using methods like the Vilsmeier-Haack reaction is challenging due to the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to electrophilic substitution. A more viable approach involves the generation of a nucleophilic organometallic species at the 2-position, which can then react with a formylating agent. This can be achieved through a halogen-metal exchange or by deprotonation. Given the presence of the bromine at the 5-position, a selective metalation at the 2-position is required.

An analogous and effective method has been reported for the synthesis of 5-bromopyridine-2-carbaldehyde from 2,5-dibromopyridine.[1] This strategy involves a Grignard exchange reaction followed by formylation with N,N-dimethylformamide (DMF). A similar approach can be postulated for the pyrimidine analogue, starting from a suitable 2,5-dihalopyrimidine or by selective metalation of 5-bromopyrimidine.

Proposed Synthesis via Grignard Reaction and Formylation

This proposed pathway adapts the methodology used for the corresponding pyridine derivative.[1] It involves the selective formation of a Grignard reagent at the 2-position of a dihalopyrimidine, followed by reaction with a formylating agent.

Diagram of the Proposed Grignard-based Synthesis

Caption: Proposed synthesis via Grignard formation and formylation.

Experimental Protocol (Proposed)

Step 1: Preparation of 5-Bromo-2-pyrimidinylmagnesium iodide

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-iodopyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -15 °C to 0 °C).

-

Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) in THF dropwise, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Formylation and Work-up

-

To the freshly prepared Grignard solution, add N,N-dimethylformamide (DMF, 1.5 eq) dropwise at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mechanistic Rationale

The use of isopropylmagnesium chloride allows for a halogen-magnesium exchange reaction, selectively forming the more stable Grignard reagent at the more reactive 2-position (iodide is a better leaving group than bromide). The resulting nucleophilic pyrimidinyl Grignard reagent then attacks the electrophilic carbonyl carbon of DMF. The subsequent aqueous work-up hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.

Pathway 2: Oxidation of (5-Bromopyrimidin-2-yl)methanol

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, (5-bromopyrimidin-2-yl)methanol serves as the direct precursor to the target aldehyde. This alcohol can be synthesized from 5-bromo-2-chloropyrimidine.

Synthesis of the Precursor: (5-Bromopyrimidin-2-yl)methanol

The synthesis of the alcohol precursor can be achieved by nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a protected hydroxyl group, followed by deprotection. A more direct approach, however, would be the reduction of a corresponding ester, such as ethyl 5-bromopyrimidine-2-carboxylate.

Diagram of the Oxidation Pathway

Caption: Synthesis via oxidation of the corresponding primary alcohol.

Experimental Protocol

Step 1: Synthesis of (5-Bromopyrimidin-2-yl)methanol (if not commercially available)

Step 2: Oxidation to this compound

-

Dissolve (5-bromopyrimidin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone).

-

Add an oxidizing agent. Several options are available, and the choice depends on the desired reaction conditions and scale:

-

Manganese dioxide (MnO₂): Add activated MnO₂ (5-10 eq) and stir the mixture at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.

-

Pyridinium chlorochromate (PCC): Add PCC (1.5 eq) to the solution in DCM and stir at room temperature for 2-4 hours.

-

Dess-Martin periodinane (DMP): Add DMP (1.5 eq) to the solution in DCM and stir at room temperature for 1-3 hours.

-

-

Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Causality in Experimental Choices

-

Choice of Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic-type alcohols, which is analogous to the pyrimidinyl methanol. It requires heterogeneous conditions and often longer reaction times. PCC and DMP are more reactive and offer faster conversions under homogeneous conditions but are more toxic and require careful handling.[2] The choice represents a trade-off between reactivity, selectivity, and operational safety.

Pathway 3: Hydrolysis of 5-Bromopyrimidine-2-carbonitrile

The conversion of a nitrile to an aldehyde is a well-established transformation in organic synthesis. This pathway requires the synthesis of the 5-bromopyrimidine-2-carbonitrile precursor, which can then be selectively reduced and hydrolyzed to the aldehyde.

Synthesis of the Precursor: 5-Bromopyrimidine-2-carbonitrile

5-Bromopyrimidine-2-carbonitrile can be prepared from 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution reaction with a cyanide salt.

Diagram of the Nitrile Hydrolysis Pathway

Caption: Synthesis via reduction and hydrolysis of a nitrile precursor.

Experimental Protocol

Step 1: Synthesis of 5-Bromopyrimidine-2-carbonitrile

-

In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromopyrimidine-2-carbonitrile.

Step 2: Reduction and Hydrolysis to this compound

-

Dissolve 5-bromopyrimidine-2-carbonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise, maintaining the temperature below -70 °C.[3]

-

Stir the reaction mixture at -78 °C for 1-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1 M HCl) or a Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford this compound.[4]

Mechanistic Considerations

The reduction of the nitrile with DIBAL-H proceeds via a nucleophilic addition of a hydride to the carbon of the nitrile, forming an imine-aluminum complex.[3] The reaction is stopped at this stage due to the low temperature and the use of a single equivalent of the reducing agent. The subsequent acidic work-up hydrolyzes the imine intermediate to the desired aldehyde.

Comparison of Synthetic Pathways

| Pathway | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |

| 1. Grignard/Organolithium | 5-Bromo-2-halopyrimidine | Halogen-metal exchange, Formylation | Potentially high yielding, convergent. | Requires strictly anhydrous conditions, low temperatures, and handling of pyrophoric reagents. |

| 2. Alcohol Oxidation | (5-Bromopyrimidin-2-yl)methanol | Oxidation | Utilizes a variety of well-established oxidation methods, generally good yields. | The alcohol precursor may not be readily available and may require a separate synthesis. |

| 3. Nitrile Hydrolysis | 5-Bromo-2-chloropyrimidine | Cyanation, Reduction, Hydrolysis | Starts from a relatively accessible precursor, reliable reduction method. | Involves the use of highly toxic cyanide salts and pyrophoric DIBAL-H. |

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several strategic pathways, each presenting a unique set of experimental considerations. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. The organometallic route offers a direct and potentially efficient approach, while the oxidation and nitrile hydrolysis pathways provide more classical and perhaps more scalable alternatives, albeit with a greater number of steps. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of robust and efficient syntheses for key intermediates like this compound will remain an area of significant interest for synthetic and medicinal chemists.

References

- 1. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 2. US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents [patents.google.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Bromopyrimidine-2-carbaldehyde: A Technical Guide

Introduction

5-Bromopyrimidine-2-carbaldehyde is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core functionalized with both an electron-withdrawing aldehyde group and a halogen, makes it a valuable synthon for constructing more complex molecular architectures. The pyrimidine motif is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, making a thorough understanding of its derivatives essential for novel drug design.

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS 944902-05-0).[1] As complete, formally published experimental datasets for this specific molecule are not widely available, this document leverages expert interpretation of available data, predictive analysis based on established spectroscopic principles, and comparative data from structurally analogous compounds. This approach provides a robust framework for researchers to identify, characterize, and utilize this important building block.

Molecular Structure and Spectroscopic Correlation

A logical and systematic approach to spectroscopic analysis is paramount for unambiguous structure elucidation. The workflow below outlines the integrated use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: Integrated workflow for the spectroscopic characterization of organic compounds.

The structure of this compound, with IUPAC numbering, is presented below. This numbering is used for all subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, we expect to see distinct signals for the aldehyde proton and the two aromatic protons in the ¹H NMR spectrum, and five signals for the pyrimidine ring and aldehyde carbons in the ¹³C NMR spectrum.

¹H NMR Data (Predicted and Interpreted)

While a published, peer-reviewed ¹H NMR dataset is not available, analysis of spectral images from chemical suppliers and comparison with the analogous compound, 5-Bromopyridine-2-carbaldehyde, allows for a confident interpretation.[3] The key difference is the presence of a second nitrogen at the N3 position, which generally deshields adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO (Aldehyde H) | ~10.1 | Singlet (s) | - | 1H |

| H4 / H6 | ~9.1 - 9.3 | Singlet (s)* | - | 2H |

*Note: The two pyrimidine protons (H4 and H6) are chemically equivalent due to the plane of symmetry through the C2-C5 axis and are expected to appear as a single, sharp singlet.

Expertise & Causality:

-

Aldehyde Proton (~10.1 ppm): The aldehyde proton is highly deshielded due to the powerful anisotropic effect of the C=O bond and the electron-withdrawing nature of the pyrimidine ring. Its predicted shift is similar to that observed in 5-Bromopyridine-2-carbaldehyde (~10.03 ppm).[3]

-

Pyrimidine Protons (H4/H6, ~9.1-9.3 ppm): These protons are located on an electron-deficient aromatic ring, placing them far downfield. The presence of two electronegative nitrogen atoms significantly reduces the electron density on the ring carbons, deshielding the attached protons more than in a pyridine or benzene ring. In the pyridine analogue, the corresponding protons appear at ~8.85 ppm and ~8.02 ppm.[3] The presence of the second nitrogen in the pyrimidine ring is expected to shift both protons further downfield into the 9.1-9.3 ppm region.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data has been identified. The following predictions are based on standard chemical shift values and data from analogous structures.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 185 - 195 | Aldehyde carbons are characteristically found in this highly deshielded region. The value for 5-Bromopyridine-2-carbaldehyde is 192.4 ppm.[3] |

| C2 | 155 - 160 | This carbon is bonded to two nitrogen atoms and the aldehyde group, making it highly electron-deficient and thus significantly downfield. |

| C4 / C6 | 158 - 162 | These carbons are adjacent to a nitrogen atom (sp² C=N bond), placing them in the typical range for pyrimidine carbons. They are expected to be the most downfield of the ring carbons. |

| C5 | 115 - 125 | The direct attachment of bromine causes a shielding effect (heavy atom effect) compared to a C-H bond, but its electronegativity has a deshielding influence. In 5-bromopyrimidine itself, this carbon appears around 121 ppm. The aldehyde group's influence should be minimal at this distance. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[4] The key features in the IR spectrum of this compound are the aldehyde C=O stretch and the various vibrations of the aromatic ring.

Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Field Insights |

| ~2850 & ~2750 | C-H Stretch (Aldehyde) | Medium | Aldehydic C-H stretches typically appear as a pair of bands (Fermi resonance) at lower frequencies than alkyl C-H stretches. Their presence is a strong indicator of an aldehyde. |

| 1700 - 1720 | C=O Stretch (Aldehyde) | Strong | This is one of the most characteristic and intense bands in the spectrum. Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1740 cm⁻¹). |

| 1550 - 1600 | C=N / C=C Stretch (Aromatic) | Strong | The pyrimidine ring has several overlapping stretching vibrations in this region. These are often sharp and intense, confirming the presence of the heteroaromatic system.[5] |

| ~1400 | C-H In-plane Bend (Aromatic) | Medium | Aromatic C-H bending vibrations are characteristic of the substitution pattern. |

| 600 - 800 | C-Br Stretch | Medium | The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum. Its exact position can be influenced by the overall molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is useful for characterizing conjugated systems.[6]

Expected UV-Vis Absorptions (Predicted)

The conjugated system of this compound, which includes the pyrimidine ring and the carbonyl group, is expected to give rise to two primary absorption bands.

| λₘₐₓ (nm) | Transition Type | Rationale |

| ~270-290 | π → π | This intense absorption corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital across the entire conjugated system. |

| ~310-340 | n → π | This less intense, longer-wavelength absorption involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π antibonding orbital. This transition is characteristic of molecules containing heteroatoms in a conjugated system. |

Experimental Protocols

The following protocols describe standardized methods for acquiring the spectroscopic data discussed in this guide. Adherence to these procedures ensures data quality and reproducibility.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-45 degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire at least 16 scans and apply Fourier transformation.

-

Phase the spectrum and integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).

-

Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

-

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Acquisition:

-

Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Use a resolution of 4 cm⁻¹.

-

Protocol 3: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a 1 cm path length quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 nm to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

References

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 4. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: A Versatile Bifunctional Reagent for Drug Discovery

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is paramount. The ability to rapidly generate diverse molecular libraries around a core scaffold is the cornerstone of successful hit-to-lead and lead optimization programs. It is in this context that 5-Bromopyrimidine-2-carbaldehyde (CAS No. 944902-05-0) emerges as a reagent of significant strategic importance.[1] This molecule is not merely an intermediate; it is a carefully orchestrated platform for molecular elaboration.

Possessing two distinct and orthogonally reactive functional handles—an electrophilic aldehyde at the 2-position and a C-Br bond at the 5-position amenable to a host of cross-coupling reactions—this pyrimidine derivative offers researchers a powerful tool for building molecular complexity. The pyrimidine core itself is a privileged scaffold, forming the basis of numerous approved therapeutic agents, particularly in oncology, where it is a key component of many protein kinase inhibitors.[2][3][4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic application in drug discovery workflows.

Core Compound Properties and Safety Mandates

Accurate characterization and safe handling are the foundation of any successful experimental work. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 944902-05-0 | [1][5][6] |

| Molecular Formula | C₅H₃BrN₂O | [1][5][6] |

| Molecular Weight | 186.99 g/mol | [1][5][6] |

| Physical Form | Off-white to yellow solid | [1] |

| Purity | Typically >95% | [5][6] |

| Storage Conditions | Store at -20°C or under refrigeration, preferably under an inert atmosphere. | [1] |

GHS Hazard Information and Safe Handling Protocol

This compound is classified under GHS with the following primary hazards. Adherence to a strict safety protocol is non-negotiable.

Mandatory Laboratory Protocol:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles that provide a complete seal around the eyes.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents and strong bases.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis Strategies: A Plausible Approach

While specific peer-reviewed synthetic preparations for this compound are not widely documented, its structure suggests a logical and efficient synthetic pathway rooted in established heterocyclic chemistry. A highly plausible route involves the condensation of 2-bromomalonaldehyde with a suitable amidine precursor to form the core ring system.

A general one-step synthesis for 5-bromo-2-substituted pyrimidines has been patented, which utilizes 2-bromomalonaldehyde and various amidine compounds as starting materials.[8] This approach is noted for its simplicity, safety, and cost-effectiveness, making it suitable for larger-scale production.[8]

Proposed Experimental Protocol: Synthesis via Condensation

This protocol is a conceptualized procedure based on established principles for pyrimidine synthesis.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve 2-bromomalonaldehyde (1.0 eq) in a suitable protic solvent such as glacial acetic acid.

-

Reagent Addition: To this solution, add formamidine acetate (1.1 eq). The use of the salt of formamidine provides the necessary unsubstituted C2 position of the pyrimidine ring.

-

Thermal Conditions: Heat the reaction mixture to a temperature of 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise, controlled elaboration of the molecular scaffold.

Caption: Key synthetic transformations of this compound.

Reactions Involving the Aldehyde Group

The aldehyde at the C2 position is a versatile electrophile.

-

Reductive Amination: This is arguably one of the most valuable reactions for drug discovery. The aldehyde readily condenses with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted amine. This reaction is robust, high-yielding, and allows for the introduction of a vast array of amine-containing side chains, which are crucial for modulating solubility and forming key interactions with biological targets.

-

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for C-C double bond formation, converting the aldehyde into a substituted alkene. This can be used to introduce rigid linkers or other functional groups.

-

Condensation Reactions: Aldol or Knoevenagel-type condensations with active methylene compounds can be used to construct more complex carbon skeletons, such as α,β-unsaturated carbonyl systems.

Reactions Involving the C-Br Bond

The bromine atom at the electron-deficient C5 position is primed for transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens on the pyrimidine ring is well-established, with bromopyrimidines being more reactive than their chloro-analogs in many cases.[10]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a premier method for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups at the C5 position. This is a cornerstone of modern medicinal chemistry for exploring SAR at this vector.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, installs a rigid alkynyl linker. These groups can act as pharmacophores or be further functionalized.

-

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the introduction of primary or secondary amines at the C5 position, providing an alternative to functionalizing the C2 position and creating diverse substitution patterns.

Strategic Application in Kinase Inhibitor Discovery: A Workflow

The pyrimidine scaffold is a well-validated core for inhibitors of protein kinases, which are critical targets in oncology.[2][4] this compound is an ideal starting point for constructing a library of potential kinase inhibitors.

Caption: A hypothetical two-step workflow for kinase inhibitor synthesis.

Hypothetical Synthesis Protocol for a Kinase Inhibitor Candidate

Step 1: Reductive Amination at C2

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (e.g., morpholine, 1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Continue stirring at room temperature overnight.

-

Quench & Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine intermediate. Purify by chromatography if necessary.

Step 2: Suzuki Coupling at C5

-

Setup: In a microwave vial, combine the amine intermediate from Step 1 (1.0 eq), the desired arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction: Add a solvent system such as 1,4-dioxane/water. Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.

-

Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor candidate.

This two-step sequence allows for the rapid generation of a matrix of compounds by varying the amine in Step 1 and the boronic acid in Step 2, enabling a thorough exploration of the chemical space around the pyrimidine core.

Spectroscopic Characterization (Predicted)

No publicly available, verified spectra for this compound were identified. The following are predicted chemical shifts based on fundamental principles and comparison to similar structures. These should be used for guidance only and confirmed by experimental data.

-

¹H NMR (Predicted, in CDCl₃):

-

Aldehyde Proton (-CHO): ~10.1 ppm (singlet). Expected to be the most downfield signal.

-

Pyrimidine Protons (H4/H6): ~9.0-9.2 ppm (singlet, 2H). The two protons on the pyrimidine ring are chemically equivalent and would appear as a sharp singlet.

-

-

¹³C NMR (Predicted, in CDCl₃):

-

Carbonyl Carbon (-CHO): ~190 ppm.

-

Pyrimidine Carbons:

-

C2 (bearing aldehyde): ~155 ppm

-

C4/C6: ~160 ppm

-

C5 (bearing bromine): ~120 ppm

-

-

Conclusion

This compound represents a highly valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its bifunctional nature, with two orthogonally reactive sites, provides a robust platform for the efficient synthesis of diverse compound libraries. The strategic importance of the pyrimidine core in biologically active molecules, particularly kinase inhibitors, further elevates the utility of this reagent. By understanding its properties, safety requirements, and reactivity, scientists can leverage this compound to accelerate the discovery of novel therapeutic agents.

References

- 1. 5-BroMopyriMidine-2-carboxaldehyde | 944902-05-0 [chemicalbook.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 944902-05-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 5-Bromopyrimidine-2-carbaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and the Rise of a Versatile Building Block

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including the nucleobases of DNA and RNA.[1][2][3] This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an ideal framework for the design of therapeutic agents. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

Within the diverse landscape of pyrimidine-based synthons, 5-Bromopyrimidine-2-carbaldehyde has emerged as a particularly valuable and versatile building block. This molecule uniquely combines two key reactive centers: a bromine atom at the 5-position, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, and an aldehyde group at the 2-position, a versatile handle for the introduction of further molecular complexity. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of both substituents, making this compound a strategic starting point for the synthesis of novel and potent drug candidates, particularly in the realm of targeted therapies such as kinase inhibitors.[5][6] This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this pivotal intermediate in drug discovery.

Synthesis of this compound: Navigating the Synthetic Landscape

The efficient synthesis of this compound is a critical first step in its utilization as a building block. Several synthetic strategies can be envisaged, primarily involving the introduction of the formyl group at the 2-position of a pre-existing 5-bromopyrimidine scaffold or the construction of the pyrimidine ring with the required substituents in place.

One plausible and efficient approach involves a one-step condensation reaction. A patent describes the synthesis of 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with an appropriate amidine.[7] While this method is effective for introducing various substituents at the 2-position, direct formation of the 2-carbaldehyde is not explicitly detailed.

A more targeted approach involves the formylation of a 5-bromopyrimidine precursor. The Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, presents a viable option.[2][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[8][10]

Alternatively, a lithium-halogen exchange followed by formylation offers a precise method for introducing the aldehyde. This involves treating 5-bromopyrimidine with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the 5-lithiopyrimidine species. Subsequent quenching of this intermediate with a formylating agent like DMF yields the desired aldehyde.[11][12][13]

Another potential route is the oxidation of a 2-methyl or 2-(hydroxymethyl)-5-bromopyrimidine precursor. The oxidation of a methyl group to an aldehyde can be challenging, often requiring specific reagents to avoid over-oxidation to the carboxylic acid. A more controlled approach is the oxidation of the corresponding 2-(hydroxymethyl) derivative, which can be readily achieved using a variety of mild oxidizing agents.

Protocol: Synthesis via Lithiation and Formylation of 5-Bromopyrimidine

This protocol is a representative procedure based on established methods for the formylation of aryl halides via lithium-halogen exchange.[11][12]

Materials:

-

5-Bromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Continue stirring at -78 °C for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Physicochemical and Spectroscopic Characterization

Table 1: Spectroscopic Data for 5-Bromopyridine-2-carbaldehyde [14]

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.4, 151.7, 151.3, 140.0, 126.3, 122.8 |

Note: The chemical shifts for this compound are expected to be in a similar range, with adjustments due to the presence of the second nitrogen atom in the pyrimidine ring.

The Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde at the 2-position can undergo a wide range of classical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond in this compound is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the pyrimidine ring. This facilitates a variety of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[15][16][17][18] This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl scaffolds.[19] The coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to 5-aryl-pyrimidine-2-carbaldehydes, which are valuable intermediates in the synthesis of kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This is a representative protocol based on established conditions for the Suzuki coupling of bromopyrimidines.[15][19]

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

-